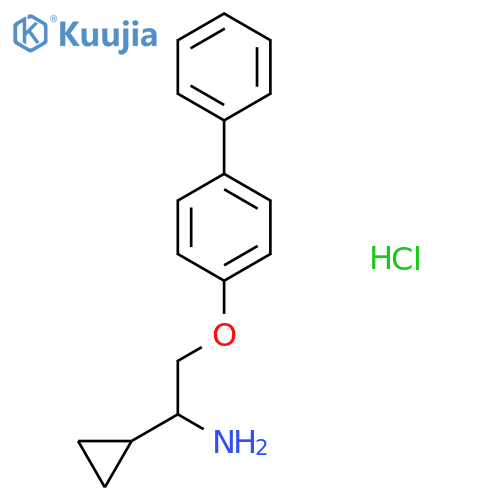Cas no 1379811-40-1 (2-(Biphenyl-4-yloxy)-1-cyclopropylethylamine hydrochloride)

1379811-40-1 structure
商品名:2-(Biphenyl-4-yloxy)-1-cyclopropylethylamine hydrochloride
CAS番号:1379811-40-1
MF:C17H20ClNO
メガワット:289.799803733826
CID:4779187
2-(Biphenyl-4-yloxy)-1-cyclopropylethylamine hydrochloride 化学的及び物理的性質
名前と識別子
-
- [2-(Biphenyl-4-yloxy)-1-cyclopropylethyl]-amine hydrochloride
- [2-(biphenyl-4-yloxy)-1-cyclopropylethyl]amine HCl
- 2-([1,1'-Biphenyl]-4-yloxy)-1-cyclopropylethanamine hydrochloride
- 2-([1,1'-Biphenyl]-4-yloxy)-1-cyclopropylethan-1-amine hydrochloride
- 2-(Biphenyl-4-yloxy)-1-cyclopropylethylamine hydrochloride
-
- インチ: 1S/C17H19NO.ClH/c18-17(15-6-7-15)12-19-16-10-8-14(9-11-16)13-4-2-1-3-5-13;/h1-5,8-11,15,17H,6-7,12,18H2;1H
- InChIKey: QBNALJPSGCMMKR-UHFFFAOYSA-N
- ほほえんだ: Cl.O(C1C=CC(C2C=CC=CC=2)=CC=1)CC(C1CC1)N
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 262
- トポロジー分子極性表面積: 35.2
2-(Biphenyl-4-yloxy)-1-cyclopropylethylamine hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B016511-250mg |
[2-(Biphenyl-4-yloxy)-1-cyclopropylethyl]amine hydrochloride |
1379811-40-1 | 250mg |
$ 275.00 | 2022-06-07 | ||
| TRC | B016511-500mg |
[2-(Biphenyl-4-yloxy)-1-cyclopropylethyl]amine hydrochloride |
1379811-40-1 | 500mg |
$ 450.00 | 2022-06-07 | ||
| TRC | B016511-1000mg |
[2-(Biphenyl-4-yloxy)-1-cyclopropylethyl]amine hydrochloride |
1379811-40-1 | 1g |
$ 720.00 | 2022-06-07 |
2-(Biphenyl-4-yloxy)-1-cyclopropylethylamine hydrochloride 関連文献
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
-
Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
-
Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861
1379811-40-1 (2-(Biphenyl-4-yloxy)-1-cyclopropylethylamine hydrochloride) 関連製品
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)
- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)
- 947320-08-3(Methyl 4-isopropylpicolinate)
- 506-17-2(cis-Vaccenic acid)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
